1-(Benzyl-d5)-4-piperidine-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyl-d5)-4-piperidine-carboxaldehyde is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to non-deuterated analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyl-d5)-4-piperidine-carboxaldehyde typically involves the deuteration of benzyl chloride to produce benzyl-d5 chloride, which is then reacted with piperidine to form the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyl-d5)-4-piperidine-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: 1-(Benzyl-d5)-4-piperidine-carboxylic acid.
Reduction: 1-(Benzyl-d5)-4-piperidine-methanol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-(Benzyl-d5)-4-piperidine-carboxaldehyde is used in various fields of scientific research:
Chemistry: As a labeled compound in mechanistic studies and reaction kinetics.
Biology: In the study of metabolic pathways and enzyme kinetics.
Medicine: As a precursor in the synthesis of deuterated drugs, which often have improved pharmacokinetic properties.
Industry: In the development of stable isotopic standards for analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(Benzyl-d5)-4-piperidine-carboxaldehyde depends on its specific application. In general, the presence of deuterium alters the reaction kinetics and metabolic pathways due to the kinetic isotope effect. This can lead to slower reaction rates and increased stability of the compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzyl-d5 Chloride: Used as a precursor in the synthesis of 1-(Benzyl-d5)-4-piperidine-carboxaldehyde.
Benzyl-d5 Benzoate: Another deuterated compound used in similar applications.
(Benzyl-d5)decyldimethylammonium Chloride: Used in phase transfer catalysis and other synthetic applications.
Uniqueness
This compound is unique due to its specific structure, which combines the stability of the deuterated benzyl group with the reactivity of the piperidine and aldehyde functionalities. This makes it a versatile compound for various research applications.
Properties
IUPAC Name |
1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2/i1D,2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIBOXBBPQRZDM-RALIUCGRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)C=O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.